molecular formula C27H36N4O5S B133473 Nbut-11N CAS No. 150214-87-2

Nbut-11N

Cat. No.: B133473
CAS No.: 150214-87-2
M. Wt: 528.7 g/mol
InChI Key: QHHILFXBZHWCNB-UHFFFAOYSA-N
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Description

“Nbut-11N” is hypothesized to correspond to N-butyl-2-carboxamide (Compound 1 in ) based on nomenclature conventions and structural analogs listed in the provided evidence. This compound belongs to a class of carboxamide derivatives characterized by a 2-carboxamide core substituted with varying alkyl or aryl groups. While the exact nomenclature rationale for “11N” remains unclear, the compound’s primary structure includes a butyl chain (C₄H₉) attached to the nitrogen of the carboxamide group. Its synthesis typically involves condensation reactions, with reported yields of 49.2% for the baseline N-butyl variant .

Key properties of “this compound” (N-butyl-2-carboxamide) include:

  • Molecular formula: C₅H₁₁NO
  • Functional groups: Carboxamide (-CONH₂), alkyl chain (butyl).
  • Synthetic applications: Intermediate in pharmaceutical and agrochemical synthesis, leveraging its polarity and hydrogen-bonding capacity.

Properties

CAS No.

150214-87-2

Molecular Formula

C27H36N4O5S

Molecular Weight

528.7 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-11-[(3-nitrophenyl)sulfonylamino]undecanamide

InChI

InChI=1S/C27H36N4O5S/c32-27(28-19-17-22-21-29-26-15-9-8-14-25(22)26)16-7-5-3-1-2-4-6-10-18-30-37(35,36)24-13-11-12-23(20-24)31(33)34/h8-9,11-15,20-21,29-30H,1-7,10,16-19H2,(H,28,32)

InChI Key

QHHILFXBZHWCNB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCCCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCCCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Synonyms

11-N-(3-nitrobenzenesulfonyl)undecanoyl tryptamine
NBUT-11N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Longer alkyl chains and bulky aryl groups reduce yields due to steric and solubility limitations.
  • Structure-Activity Relationships (SAR) :
    • Alkyl chains optimize lipid bilayer penetration (e.g., drug delivery).
    • Aryl groups enhance target binding via π-interactions (e.g., enzyme inhibitors).
  • Spectroscopic Consistency : Amide and alkyl/aryl signatures remain distinct across analogs, aiding structural elucidation .

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